molecular formula C7H5BF3KN2 B13469058 Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate

Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate

Cat. No.: B13469058
M. Wt: 224.03 g/mol
InChI Key: CYMDOIGEZLHUMR-UHFFFAOYSA-N
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Description

Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide is a specialized organoboron compound known for its unique chemical structure and reactivity. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with a trifluoroborate source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide exerts its effects involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({1H-pyrrolo[2,3-b]pyridin-5-yl})boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium trifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H5BF3KN2

Molecular Weight

224.03 g/mol

IUPAC Name

potassium;trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)boranuide

InChI

InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6;/h1-4H,(H,12,13);/q-1;+1

InChI Key

CYMDOIGEZLHUMR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(NC=C2)N=C1)(F)(F)F.[K+]

Origin of Product

United States

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